

Emraclidine: A Technical Guide to Pharmacokinetics and Brain Penetration

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Compound of Interest

Compound Name: **Emraclidine**

Cat. No.: **B8176116**

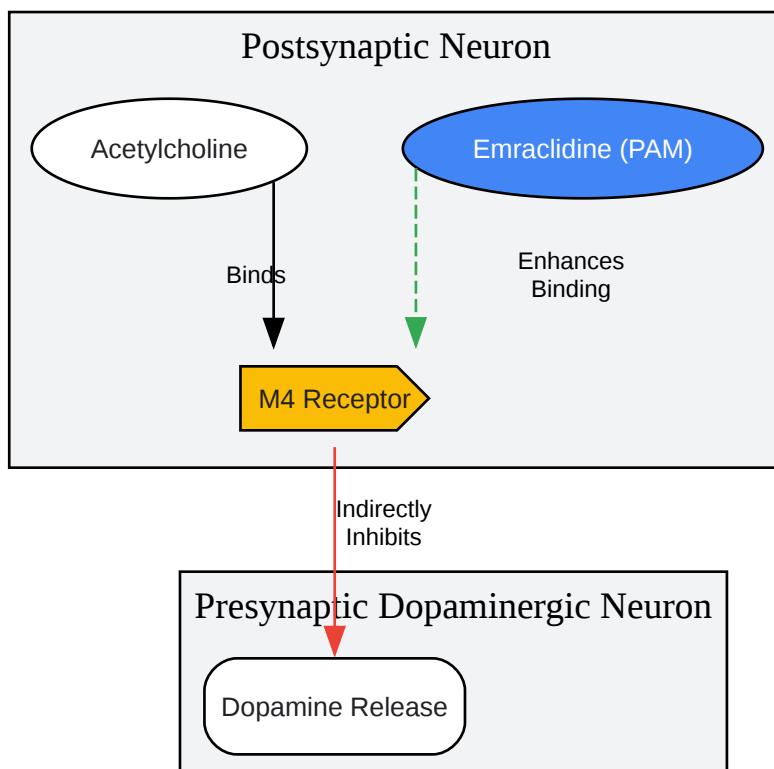
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available pharmacokinetic and brain penetration data for **Emraclidine** (also known as CVL-231 and PF-06852231), a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. **Emraclidine** was in development for the treatment of schizophrenia and Alzheimer's disease psychosis.^{[1][2][3]} This document summarizes key findings from clinical trials and preclinical research, offering insights into the drug's absorption, distribution, and central nervous system penetration. While extensive quantitative data remains proprietary, this guide collates all publicly available information to support ongoing research and development efforts in neuropsychiatric drug discovery.

Mechanism of Action: M4 Receptor Modulation

Emraclidine selectively targets the M4 muscarinic acetylcholine receptor, which is predominantly expressed in the striatum.^[1] As a positive allosteric modulator, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine. The prevailing hypothesis is that activation of M4 receptors in the striatum indirectly regulates and reduces dopamine signaling without directly blocking dopamine D2 receptors, the primary mechanism of action for many current antipsychotics.^[4] This targeted approach is intended to achieve antipsychotic efficacy while potentially mitigating the motor and metabolic side effects associated with direct dopamine receptor antagonism.



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Emraclidine's Proposed Signaling Pathway.

Pharmacokinetics

Clinical pharmacokinetic data for **Emraclidine** has been primarily derived from Phase 1 studies. These studies aimed to establish the safety, tolerability, and appropriate dosing based on pharmacokinetic profiles.

Human Pharmacokinetic Profile

The Phase 1b trial in patients with schizophrenia provided initial insights into the pharmacokinetic profile of **Emraclidine**. The drug was found to be rapidly absorbed following oral administration. Further studies have been conducted to evaluate the effect of food on its pharmacokinetics and its behavior in specific populations, such as those with renal impairment, though results are not yet fully published.

Parameter	Finding	Source
Absorption	Rapidly absorbed following oral administration.	The Lancet
Time to Maximum Concentration (Tmax)	Median Tmax of 1 hour for both 30 mg once daily and 20 mg twice daily regimens.	The Lancet
Steady-State Exposure (AUC)	Associated with high between-participant variability (coefficient of variation >80%).	The Lancet

Preclinical Pharmacokinetics (Reference Compound)

While specific preclinical pharmacokinetic data for **Emraclidine** is not publicly available, research on other novel M4 PAMs provides a valuable reference for the types of parameters assessed during drug development. The following table details the pharmacokinetic profile of VU6016235, a selective M4 PAM, in rats.

Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for **Emraclidine**. It is presented for illustrative purposes to an audience of drug development professionals.

Parameter	Value (for VU6016235 in rats)	Source
Oral Bioavailability (F%)	≥100% (at 3 mg/kg), 84% (at 30 mg/kg)	PMC
Plasma Clearance	4.9 mL/min/kg	PMC
Volume of Distribution (Vd)	1.3 L/kg	PMC
Elimination Half-life (t _{1/2})	3.4 hours	PMC

Brain Penetrance

A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain barrier. **Emraclidine** is consistently described as a "brain-penetrant" molecule in the scientific literature. However, quantitative data, such as the brain-to-plasma concentration ratio (K_p) or the unbound brain-to-unbound plasma concentration ratio (K_{p,uu}), for **Emraclidine** has not been publicly disclosed.

Preclinical Brain Penetrance (Reference Compound)

To illustrate how brain penetrance is quantitatively assessed for M4 PAMs, the table below shows data for the reference compound VU6016235 in rats. The K_{p,uu} is a key metric as it indicates the extent of CNS penetration, accounting for plasma and brain tissue binding, and is a predictor of the pharmacologically active concentration at the target site. A K_{p,uu} value close to 1 suggests unrestricted passage across the blood-brain barrier.

Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for **Emraclidine**. It is presented for illustrative purposes.

Parameter	Value (for VU6016235 in rats)	Source
Brain-to-Plasma Ratio (K _p)	0.62 - 0.82 (at 90 min post-dose, 1-10 mg/kg)	PMC
Unbound Brain/Unbound Plasma Ratio (K _{p,uu})	0.41 - 0.55 (at 90 min post-dose, 1-10 mg/kg)	PMC

Experimental Protocols

Detailed experimental protocols for **Emraclidine** are primarily available through clinical trial registrations and publications.

Clinical Pharmacokinetic Study Design (Phase 1b)

The Phase 1b trial was a two-part study conducted in the USA in patients with schizophrenia.

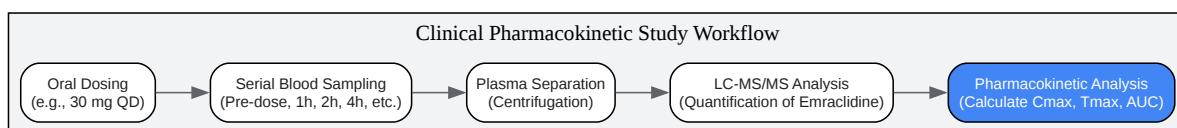
- Part A (Multiple Ascending Dose): This part evaluated the safety, tolerability, and pharmacokinetics of ascending oral doses of **Emraclidine** (ranging from 5 mg to 40 mg, with 40 mg administered as 20 mg twice daily) in participants with stable schizophrenia.

- Part B (Randomized, Placebo-Controlled): This part assessed the safety and tolerability of **Emraclidine** 30 mg once daily and 20 mg twice daily compared to placebo over a 6-week period in adults with acute schizophrenia.
- Pharmacokinetic Sampling: In Part A, plasma samples for pharmacokinetic analysis were collected at predefined time points to characterize the drug's concentration-time profile.

Bioanalytical Method

Plasma concentrations of **Emraclidine** were determined using a validated analytical method, which is standard practice in clinical drug development.

- Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- Lower Limit of Quantification (LLOQ): 0.100 ng/mL.



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Typical Clinical Pharmacokinetic Study Workflow.

Summary

Emraclidine is a brain-penetrant, selective M4 positive allosteric modulator that demonstrated rapid oral absorption in clinical trials. While specific quantitative details regarding its full pharmacokinetic profile and brain-to-plasma concentration ratios are not publicly available, the information gathered from Phase 1 studies provides a foundational understanding for researchers. The use of validated LC-MS/MS methods for plasma concentration analysis underscores the robustness of the clinical data collection. Further publication of results from dedicated pharmacokinetic studies will be necessary to provide a more complete picture of **Emraclidine**'s disposition in humans.

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